2-Chloroquinolin-6-ol 2-Chloroquinolin-6-ol 2-chloroquinolin-6-ol is a monohydroxyquinoline that is 6-hydroxyquinoline in which the hydrogen at position 2 is replaced by a chlorine. It is an organochlorine compound and a monohydroxyquinoline.
Brand Name: Vulcanchem
CAS No.: 577967-89-6
VCID: VC1934270
InChI: InChI=1S/C9H6ClNO/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H
SMILES: C1=CC2=C(C=CC(=N2)Cl)C=C1O
Molecular Formula: C9H6ClNO
Molecular Weight: 179.6 g/mol

2-Chloroquinolin-6-ol

CAS No.: 577967-89-6

Cat. No.: VC1934270

Molecular Formula: C9H6ClNO

Molecular Weight: 179.6 g/mol

* For research use only. Not for human or veterinary use.

2-Chloroquinolin-6-ol - 577967-89-6

Specification

CAS No. 577967-89-6
Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
IUPAC Name 2-chloroquinolin-6-ol
Standard InChI InChI=1S/C9H6ClNO/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H
Standard InChI Key XANCOYIVTNZKOE-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=N2)Cl)C=C1O
Canonical SMILES C1=CC2=C(C=CC(=N2)Cl)C=C1O

Introduction

Chemical Identity and Structural Characterization

2-Chloroquinolin-6-ol (also known as 2-Chloro-6-hydroxyquinoline) is a modified quinoline structure featuring a chlorine atom at the 2-position and a hydroxyl group at the 6-position of the bicyclic aromatic heterocycle. The compound comprises a benzene ring fused with a pyridine ring, creating the characteristic quinoline backbone structure with strategic functional group substitutions that influence its reactivity and application potential .

Identification Data

The compound is precisely identified through multiple chemical identifiers as detailed in the following table:

ParameterData
Chemical Name2-Chloroquinolin-6-ol
Synonyms2-Chloro-6-hydroxyquinoline, 2-Chloro-6-Quinolinol
CAS Registry Number577967-89-6
Molecular FormulaC₉H₆ClNO
Molecular Weight179.6
SMILES NotationC1=CC2=C(C=CC(=N2)Cl)C=C1O
InChIInChI=1S/C9H6ClNO/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H
InChIKeyXANCOYIVTNZKOE-UHFFFAOYSA-N

Structural Representation

The molecular structure consists of a quinoline core with a chlorine substituent at position 2 and a hydroxyl group at position 6. This arrangement creates a molecule with specific electronic properties and potential hydrogen bonding capabilities through the hydroxyl group, while the chlorine atom provides opportunities for further synthetic transformations .

Physicochemical Properties

2-Chloroquinolin-6-ol possesses distinct physicochemical properties that determine its behavior in various chemical environments, reactivity patterns, and practical handling considerations.

Physical Properties

The compound presents as a solid at standard conditions with thermal properties that are relevant for handling and processing purposes :

PropertyValueReference
Physical StateSolid
Boiling Point342.1±22.0°C at 760 mmHg
Flash Point160.7±22.3°C
Predicted CCS [M+H]⁺131.6 Ų
Predicted CCS [M+Na]⁺148.1 Ų
Predicted CCS [M-H]⁻134.6 Ų

Spectroscopic Data

The compound can be characterized through various spectroscopic methods, with mass spectrometry data providing valuable information for analytical identification:

Adductm/zPredicted CCS (Ų)
[M+H]⁺180.02108131.6
[M+Na]⁺202.00302148.1
[M+NH₄]⁺197.04762141.8
[M+K]⁺217.97696140.0
[M-H]⁻178.00652134.6
[M+Na-2H]⁻199.98847140.3
[M]⁺179.01325135.3
[M]⁻179.01435135.3

These collision cross-section values provide important parameters for mass spectrometry-based analyses and identification of the compound in complex mixtures .

Synthetic Methodologies

Several synthetic routes have been developed to produce 2-Chloroquinolin-6-ol, with demethylation of appropriately substituted methoxy precursors representing one of the most efficient approaches.

Demethylation Approach

A widely reported synthesis method involves the demethylation of aryl methyl ethers using boron tribromide as the demethylating agent:

  • Starting with an appropriate aryl methyl ether precursor (1.0 equivalent)

  • Reaction with BBr₃ (5.0 equivalents) in dichloromethane

  • Initial cooling to 0°C followed by gradual warming to room temperature

  • Continuation of the reaction for 15 hours

  • Quenching with NaHCO₃ solution

  • Extraction with dichloromethane and concentration

  • Isolation of 2-chloroquinolin-6-ol as a yellow solid

This procedure has been reported to yield the target compound with high efficiency (93% yield), making it a practical and scalable synthetic route .

Related Synthetic Considerations

Patent literature suggests connections between 2-chloroquinolin-6-ol and the synthesis of related quinoxaline derivatives, indicating the compound's potential role as an intermediate in the preparation of more complex heterocyclic structures . While specific reaction conditions vary, the synthetic accessibility of this compound makes it valuable for further transformations and derivatization.

ClassificationDetails
GHS PictogramGHS07 (Harmful)
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501
SupplierProduct FormatPurityCatalog Information
TRCNeat>95% (HPLC)TRC-C429278
ChemScene LLCSolid98%CIAH987EEEF9
Ambeed, Inc.Solid97%AMBH2D6F6D0F
AK ScientificSolidNot specifiedV6738
ApolloscientificSolid98%OR954239
SupplierQuantityApproximate Price (USD)
TRC250mg$100
TRC500mg$165
American Custom Chemicals1g$197.40
Apolloscientific1g$110
AK Scientific5g$241

These pricing structures indicate that 2-Chloroquinolin-6-ol is positioned as a specialty research chemical with moderate to high value per unit weight .

Related Compounds and Derivatives

Structural Analogs

Several structurally related compounds share similar core structures but differ in substitution patterns or functional groups:

  • 2-Chloroquinolin-6-ol hydrochloride (CAS: 189362-46-7) - The hydrochloride salt form of the parent compound

  • 2-Chloroquinolin-7-ol (CAS: 375358-19-3) - An isomeric form with the hydroxyl group at position 7 instead of position 6

  • 2-Chloroquinoxalin-6-ol (CAS: 55687-04-2) - A related heterocyclic structure with an additional nitrogen in the ring system

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